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molecular formula C9H14N2O2 B8366306 1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide CAS No. 1001345-82-9

1-(Pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide

Cat. No. B8366306
M. Wt: 182.22 g/mol
InChI Key: LJPJLSTZFGTKEI-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

To 1-(aminocarbonyl)-1-cyclopropane carboxylic acid (Aldrich; 25 g, 193.6 mmol) in DCM (625 mL) was added HATU (73.61 g, 193.6 mmol) and the suspension stirred for 30 minutes. Pyrrolidine (Aldrich; 24.25 mL) and Hunig's base (67 mL) was added and the reaction stirred at room temperature over the weekend.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
73.61 g
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
24.25 mL
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1([C:7]([OH:9])=O)[CH2:6][CH2:5]1)=[O:3].CN(C(ON1N=NC2[CH:21]=[CH:22][CH:23]=[N:24][C:19]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.N1CCCC1.CCN(C(C)C)C(C)C>C(Cl)Cl>[N:24]1([C:7]([C:4]2([C:2]([NH2:1])=[O:3])[CH2:6][CH2:5]2)=[O:9])[CH2:23][CH2:22][CH2:21][CH2:19]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC(=O)C1(CC1)C(=O)O
Name
Quantity
73.61 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
625 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
24.25 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
67 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature over the weekend

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1(CCCC1)C(=O)C1(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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